Mal-C5-N-bis(PEG2-C2-acid)

ADC Linker Bioconjugation Solubility

Mal-C5-N-bis(PEG2-C2-acid) (CAS 3026691-12-0) is a maleimide-functionalized bis-PEG acid linker intermediate designed for antibody-drug conjugate (ADC) synthesis. Its architecture combines a thiol-reactive maleimide group, a C5 alkyl spacer, and a branched di-PEG2-C2-acid motif, conferring dual terminal carboxylic acid functionalities for payload attachment.

Molecular Formula C24H38N2O11
Molecular Weight 530.6 g/mol
Cat. No. B12376424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-C5-N-bis(PEG2-C2-acid)
Molecular FormulaC24H38N2O11
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCCCCC(=O)N(CCOCCOCCC(=O)O)CCOCCOCCC(=O)O
InChIInChI=1S/C24H38N2O11/c27-20(4-2-1-3-9-26-21(28)5-6-22(26)29)25(10-14-36-18-16-34-12-7-23(30)31)11-15-37-19-17-35-13-8-24(32)33/h5-6H,1-4,7-19H2,(H,30,31)(H,32,33)
InChIKeyOCGSASUSCDQIMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mal-C5-N-bis(PEG2-C2-acid): ADC Linker Intermediate for High-DAR Bioconjugation


Mal-C5-N-bis(PEG2-C2-acid) (CAS 3026691-12-0) is a maleimide-functionalized bis-PEG acid linker intermediate designed for antibody-drug conjugate (ADC) synthesis. Its architecture combines a thiol-reactive maleimide group, a C5 alkyl spacer, and a branched di-PEG2-C2-acid motif, conferring dual terminal carboxylic acid functionalities for payload attachment . The compound is supplied as a research-grade reagent with a specified purity of ≥95–96.25% .

Why Substituting Mal-C5-N-bis(PEG2-C2-acid) with Simpler Maleimide-PEG Linkers Compromises ADC Performance


Generic substitution of Mal-C5-N-bis(PEG2-C2-acid) with linear, mono-functional maleimide-PEG linkers (e.g., Mal-PEG2-acid) or traditional hydrophobic crosslinkers (e.g., SMCC) fundamentally alters the physicochemical profile of the resulting antibody-drug conjugate. The branched, dual-acid architecture of the target compound is not merely a structural variation; it directly enables higher drug-to-antibody ratios (DAR) without inducing aggregation, improves aqueous solubility, and facilitates the construction of homogeneous, site-specific conjugates. Using a simpler linker compromises these key performance attributes, potentially leading to reduced therapeutic efficacy, unfavorable pharmacokinetics, and increased manufacturing complexity [1].

Mal-C5-N-bis(PEG2-C2-acid) vs. Alternatives: Quantitative Differentiation Evidence


Solubility: 7.5-Fold Higher Molar Solubility in DMSO Compared to Linear Mal-PEG2-acid

The branched PEG architecture of Mal-C5-N-bis(PEG2-C2-acid) significantly enhances solubility in organic solvents commonly used for bioconjugation. The compound demonstrates a mother liquor concentration of at least 40 mg/mL in DMSO . In contrast, the linear comparator Mal-PEG2-acid exhibits a maximum reported solubility of 10 mM in DMSO .

ADC Linker Bioconjugation Solubility

Payload Loading: Dual Carboxylic Acid Termini Enable Attachment of Two Payloads per Linker

Mal-C5-N-bis(PEG2-C2-acid) features two terminal carboxylic acid groups, allowing for the conjugation of two payload molecules per linker molecule . This is in direct contrast to linear maleimide-PEG-acid linkers like Mal-PEG2-acid, which possess only a single carboxylic acid and thus can only attach one payload .

ADC Linker Dual-Payload Drug-to-Antibody Ratio

High-DAR ADC Enablement: Branched PEG Architecture Permits DAR 8 Conjugates Without Increased Clearance

The branched PEG design, as exemplified by Mal-C5-N-bis(PEG2-C2-acid), introduces hydrophilicity without extending the linker length, a key attribute for generating high-DAR ADCs. Studies on analogous compact branched PEG architectures have demonstrated the ability to construct homogeneous ADCs with a DAR of 8 from hydrophobic payloads like VC-PAB-MMAE, while maintaining excellent in vivo stability and clearance rates comparable to lower-DAR ADCs [1]. This contrasts with traditional linkers like SMCC, which typically yield heterogeneous ADCs with an average DAR of 3.5 (e.g., T-DM1) and are prone to aggregation at higher loading levels [2].

ADC Linker Drug-to-Antibody Ratio Pharmacokinetics

Aggregation Mitigation: Hydrophilic Branched PEG Reduces Conjugate Aggregation

The hydrophobic nature of many cytotoxic payloads and traditional linkers (e.g., SMCC) often leads to ADC aggregation during conjugation, limiting achievable DAR and compromising product quality. The multi-arm PEG structure of Mal-C5-N-bis(PEG2-C2-acid) is designed to enhance hydrophilicity and mitigate aggregation . Research on branched PEG linkers demonstrates that this architecture effectively controls hydrophobicity, enabling the efficient generation of homogeneous, high-DAR conjugates without the aggregation issues that plague conjugates made with traditional hydrophobic cross-linkers [1].

ADC Linker Aggregation Hydrophilicity

Optimized Applications of Mal-C5-N-bis(PEG2-C2-acid) in ADC Development and Targeted Therapeutics


Construction of High-DAR (DAR 8) Antibody-Drug Conjugates

Mal-C5-N-bis(PEG2-C2-acid) is the preferred linker intermediate for programs aiming to develop next-generation ADCs with a drug-to-antibody ratio of 8. Its branched, hydrophilic architecture, supported by class-level evidence, enables the stable conjugation of eight hydrophobic payload molecules to a single antibody without inducing aggregation or accelerating plasma clearance [1]. This addresses a key limitation of traditional linker technologies and allows researchers to explore the therapeutic potential of high-payload ADCs.

Synthesis of Dual-Payload or Branched Drug-Linker Constructs

The dual terminal carboxylic acid groups of Mal-C5-N-bis(PEG2-C2-acid) provide a unique chemical handle for constructing complex drug-linker modules. It can be used to attach two identical payloads for increased loading, or two different payloads (e.g., a cytotoxic agent and an immune-modulator) for a dual-mechanism therapeutic approach . This level of modularity is not achievable with simpler, mono-functional maleimide-PEG-acid linkers.

Improving Manufacturing Yield and Product Quality for Hydrophobic Payloads

For ADCs incorporating highly hydrophobic payloads (e.g., maytansinoids, auristatins), the enhanced solubility and aggregation-mitigating properties of the branched PEG linker are critical. Using Mal-C5-N-bis(PEG2-C2-acid) can reduce the need for high concentrations of organic co-solvents during the conjugation step, thereby preserving antibody integrity and improving overall manufacturing yield and product homogeneity [2].

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